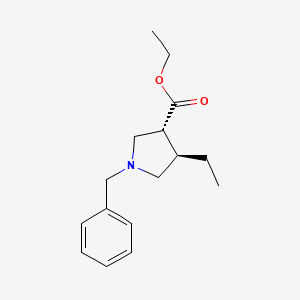

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, resolution of the chiral center, and subsequent functional group transformations. Detailed synthetic routes can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is C₁₅H₂₁NO₂ , with a molecular weight of 247.33 g/mol . The compound’s structure features a pyrrolidine ring, an ethyl ester, and a benzyl group. The stereochemistry is crucial for its biological activity and interactions .

Chemical Reactions Analysis

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate may participate in various chemical reactions, such as ester hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity and potential transformations is essential for understanding its behavior in different contexts .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis Techniques

- A practical and efficient synthesis of a key chiral building block related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate was developed using a stereospecific and regioselective chlorination, followed by a nitrile anion cyclization (Ohigashi et al., 2010).

- Another study explored the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, providing efficient methods for synthesizing similar structures (Bunnage et al., 2004).

Microbial Reduction Processes

- Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, was achieved with high diastereo- and enantioselectivities, showcasing the potential of biocatalysis in the synthesis of such compounds (Guo et al., 2006).

Application in Neuroprotection

- Aminopyrrolidine-2R,4R-dicarboxylated, structurally similar to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, has been identified as a potent agonist for metabotropic glutamate receptors, offering neuroprotective effects against excitotoxic neuronal death (Battaglia et al., 1998).

Molecular Modeling and Biological Studies

- The synthesis of 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, structurally related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, and its activity at metabotropic glutamate receptors was studied. This compound showed good selectivity, making it a valuable research tool (Tueckmantel et al., 1997).

Propriétés

IUPAC Name |

ethyl (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNIEBHQGPUCV-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)